3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a fluorobenzyl group, a hydroxyethoxyethyl chain, and a trimethylated imidazo[2,1-f]purine core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the fluorobenzyl group and the hydroxyethoxyethyl chain. Common reagents used in these steps include alkylating agents, fluorinating agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This could involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction temperatures would be critical to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxyethyl chain can yield aldehydes or carboxylic acids, while reduction of the fluorobenzyl group can produce benzyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may have potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research could focus on its activity against specific biological targets, such as enzymes or receptors, and its potential as a drug candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in specific applications, such as coatings, adhesives, or electronic devices.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects could be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler compound with a fluorobenzyl group, used in the synthesis of various derivatives.
Uniqueness
3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its complex structure, which combines multiple functional groups and a heterocyclic core
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O4/c1-13-14(2)27-17-18(23-20(27)25(13)8-10-31-11-9-28)24(3)21(30)26(19(17)29)12-15-4-6-16(22)7-5-15/h4-7,28H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOONXDLHUHTHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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